molecular formula C16H17O5S- B14751762 2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate

2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate

Cat. No.: B14751762
M. Wt: 321.4 g/mol
InChI Key: VLHAOVIJKIBFLB-UHFFFAOYSA-M
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Description

2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate is an organic compound with a complex structure that includes a methoxyphenoxy group, an ethyl linkage, and a methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the synthesis of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanol .

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and minimize costs. This includes selecting appropriate solvents, bases, and temperatures to ensure efficient conversion at each step .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17O5S-

Molecular Weight

321.4 g/mol

IUPAC Name

2-[2-(2-methoxyphenoxy)ethyl]-4-methylbenzenesulfonate

InChI

InChI=1S/C16H18O5S/c1-12-7-8-16(22(17,18)19)13(11-12)9-10-21-15-6-4-3-5-14(15)20-2/h3-8,11H,9-10H2,1-2H3,(H,17,18,19)/p-1

InChI Key

VLHAOVIJKIBFLB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])CCOC2=CC=CC=C2OC

Origin of Product

United States

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